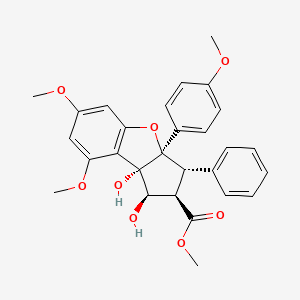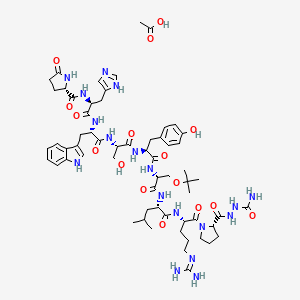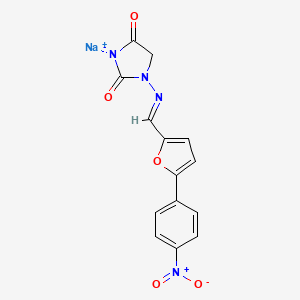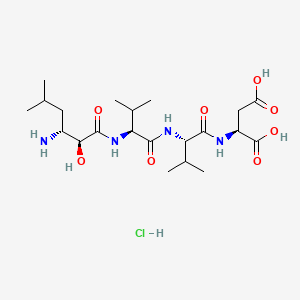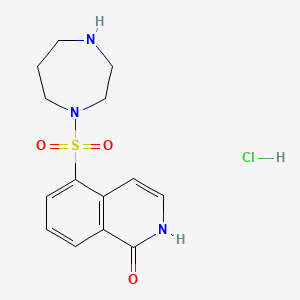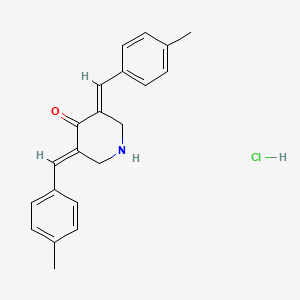
CL 82198 hydrochloride
Descripción general
Descripción
CL 82198 hydrochloride is a selective inhibitor of MMP-13 . It displays no activity at MMP-1, MMP-9, or TACE . It inhibits in vitro invasion by the human pituitary adenoma cell line HP75 . It also rescues paclitaxel-induced axon degradation and reduces associated neurotoxicity in zebrafish .
Synthesis Analysis
CL-82198 was identified as a weak inhibitor against MMP-13 and demonstrated no activity against MMP-1, MMP-9, or the related enzyme TACE . It was shown that CL-82198 bound within the entire S1’ pocket of MMP-13 .Molecular Structure Analysis
The molecular weight of CL 82198 hydrochloride is 338.83 . Its chemical formula is C17H23N2O3.HCl . The compound is also known by its chemical name: N - [4- (4-Morpholinyl)butyl]-2-benzofurancarboxamide hydrochloride .Chemical Reactions Analysis
CL-82198 hydrochloride binds to the entire S1’ pocket of MMP-13 . This is the basis of its selectivity against MMP-1, MMP-9, and TACE .Physical And Chemical Properties Analysis
CL 82198 hydrochloride is a light yellow solid . It is soluble to 100 mM in water and to 75 mM in DMSO . It is recommended to be stored at room temperature .Aplicaciones Científicas De Investigación
Inhibition of MMP-13
CL 82198 hydrochloride is a selective inhibitor of matrix metalloproteinase-13 (MMP-13), showing 89% inhibition at 10 μg/mL . This compound displays no activity against MMP-1, MMP-9, or TNF-α converting enzyme (TACE), highlighting its specificity .
Anti-Invasion Properties
This compound has been shown to inhibit in vitro invasion by the human pituitary adenoma cell line HP75, suggesting a potential role in cancer research for preventing tumor invasion and metastasis .
Neuroprotective Effects
CL 82198 hydrochloride has been reported to rescue paclitaxel-induced axon degradation and reduce associated neurotoxicity in zebrafish models, indicating a possible application in neurology for protecting neurons against chemotherapy-induced damage .
Drug Optimization Studies
Bearing drug-like properties, CL-82198 has been considered an ideal candidate for optimization studies focusing on enzyme potency and selectivity. NMR binding studies have shown that CL-82198 binds within the entire S1’ pocket of MMP-13, which is the basis of its selectivity .
Mecanismo De Acción
Target of Action
CL 82198 hydrochloride is a selective inhibitor of Matrix Metalloproteinase-13 (MMP-13) . MMP-13 is an enzyme that plays a crucial role in the degradation of extracellular matrix components, contributing to tissue remodeling and cell migration.
Mode of Action
The compound binds to the entire S1’ pocket of MMP-13 . This binding is the basis of its selectivity against MMP-13 and the lack of inhibitory activities against other MMPs such as MMP-1 and MMP-9 . The interaction with its target results in the inhibition of MMP-13, thereby preventing the degradation of the extracellular matrix.
Pharmacokinetics
It’s known that the compound is soluble in water , which could potentially influence its bioavailability.
Result of Action
The inhibition of MMP-13 by CL 82198 hydrochloride has been shown to have several effects. It inhibits in vitro invasion by the human pituitary adenoma cell line HP75 . Moreover, it rescues paclitaxel-induced axon degradation and reduces associated neurotoxicity in zebrafish .
Action Environment
It’s worth noting that the compound is stable at room temperature , which could potentially influence its efficacy and stability in different environments.
Safety and Hazards
The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is corrosive to metals and can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .
Direcciones Futuras
As a selective inhibitor of MMP-13, CL 82198 hydrochloride has potential applications in the study of diseases where MMP-13 plays a key role . Its ability to inhibit in vitro invasion by the human pituitary adenoma cell line HP75 suggests potential use in cancer research . Furthermore, its ability to rescue paclitaxel-induced axon degradation and reduce associated neurotoxicity in zebrafish indicates potential use in neurobiology .
Propiedades
IUPAC Name |
N-(4-morpholin-4-ylbutyl)-1-benzofuran-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3.ClH/c20-17(16-13-14-5-1-2-6-15(14)22-16)18-7-3-4-8-19-9-11-21-12-10-19;/h1-2,5-6,13H,3-4,7-12H2,(H,18,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOACXKZWXHBRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCNC(=O)C2=CC3=CC=CC=C3O2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50587891 | |
| Record name | N-(4-(4-Morpholinyl)butyl)-1-benzofuran-2-carboxamide hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CL 82198 hydrochloride | |
CAS RN |
307002-71-7, 1188890-36-9 | |
| Record name | 307002-71-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727677 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-(4-Morpholinyl)butyl)-1-benzofuran-2-carboxamide hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



